tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Overview
Description
“tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate” is a compound that has a purity of over 98.0% (T) (HPLC). It has a molecular formula of C15H29N3O2 . Another related compound is “tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate” with a CAS number 877399-74-1 and a molecular formula of C19H32BN3O4 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate” is C15H29N3O2 . For “tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate”, the molecular formula is C19H32BN3O4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate” include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate serves as an essential intermediate in the synthesis of various biologically active compounds. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, a notable therapeutic agent, has been reported. This synthesis involves several steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with the structure confirmed via mass spectrometry and NMR spectroscopy, achieving a total yield of 49.9% (Kong et al., 2016).
Biological Applications
Various derivatives of this compound have been explored for their potential biological activities. For instance, spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors have been synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate. This synthesis highlights a novel approach to creating pyrazolo-fused spirolactams, which are promising for their potent analogues in ACC inhibition, revealing significant advancements in the development of novel inhibitors (Huard et al., 2012).
Molecular Interactions and Structural Analysis
The study of molecular interactions, particularly involving antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides insights into the structural requirements for binding to receptors. This analysis emphasizes the significance of the N1 aromatic ring and the C5 aromatic ring in conferring antagonist activity, suggesting that modifications to the this compound scaffold could enhance its biological efficacy (Shim et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 1-piperidin-4-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-9-11-8-17-19(13(11)10-18)12-4-6-16-7-5-12/h8,12,16H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBLVYYREZFLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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